Home > Products > Building Blocks P4700 > 6-[(Cyclohexylmethyl)amino]nicotinic acid
6-[(Cyclohexylmethyl)amino]nicotinic acid - 1096898-79-1

6-[(Cyclohexylmethyl)amino]nicotinic acid

Catalog Number: EVT-1675854
CAS Number: 1096898-79-1
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-[(Cyclohexylmethyl)amino]nicotinic acid is a chemical compound characterized by the molecular formula C13H18N2O2C_{13}H_{18}N_{2}O_{2} and a molecular weight of approximately 234.29 g/mol. This compound features a nicotinic acid backbone, specifically a pyridine ring substituted at the sixth position with a cyclohexylmethylamino group. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis.

Source

The compound is synthesized through various methods, primarily involving the reaction of nicotinic acid derivatives with cyclohexylmethylamine. It has garnered attention in scientific research due to its possible therapeutic applications and interactions with biological systems.

Classification

6-[(Cyclohexylmethyl)amino]nicotinic acid belongs to the class of nicotinic acid derivatives, which are known for their roles in pharmacology and biochemistry. This classification highlights its relevance in studies related to enzyme interactions and receptor modulation.

Synthesis Analysis

Methods

The synthesis of 6-[(Cyclohexylmethyl)amino]nicotinic acid can be accomplished through several methods:

  1. Direct Amination: This method involves reacting nicotinic acid or its derivatives with cyclohexylmethylamine under controlled conditions, typically using solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
  2. Reflux Conditions: The reaction mixture is often heated under reflux to promote the formation of the desired product, followed by purification techniques such as recrystallization or chromatography.
  3. Continuous Flow Synthesis: For industrial applications, continuous flow reactors can be employed to enhance efficiency and yield, optimizing parameters like temperature and pressure.

Technical Details

The reaction typically requires careful monitoring of temperature and pH to ensure optimal yield and purity of the final product. The use of automated systems in industrial settings can significantly streamline production processes.

Molecular Structure Analysis

Structure

The molecular structure of 6-[(Cyclohexylmethyl)amino]nicotinic acid features:

  • A pyridine ring (a six-membered aromatic ring containing nitrogen).
  • A carboxylic acid group (-COOH) at the second position.
  • A cyclohexylmethylamino group at the sixth position.

Data

  • Molecular Formula: C13H18N2O2C_{13}H_{18}N_{2}O_{2}
  • Molecular Weight: 234.29 g/mol
  • Canonical SMILES: C1CCC(CC1)CNC2=C(C=CC=N2)C(=O)O
  • InChI Key: KQMJVFTWPOWMJG-UHFFFAOYSA-N

These structural features contribute to its biological activity, particularly its interaction with specific receptors in the central nervous system.

Chemical Reactions Analysis

Reactions

6-[(Cyclohexylmethyl)amino]nicotinic acid can undergo various chemical reactions, including:

  1. Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  2. Reduction: The carboxylic acid group may be reduced to an alcohol or aldehyde.
  3. Substitution Reactions: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further derivatization.

Technical Details

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the creation of more complex molecules for research and industrial applications.

Mechanism of Action

The mechanism of action for 6-[(Cyclohexylmethyl)amino]nicotinic acid involves:

  • Binding Interactions: The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and modulating various physiological processes.
  • Enzyme Modulation: It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Research indicates that similar compounds can act as agonists or antagonists at these receptors, suggesting that 6-[(Cyclohexylmethyl)amino]nicotinic acid could have significant implications in pharmacology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid group.
  • Reactivity: Reacts readily with electrophiles due to the presence of the amine and carboxylic groups.

Relevant data from studies suggest that these properties enhance its potential for biological interactions and applications in drug development.

Applications

6-[(Cyclohexylmethyl)amino]nicotinic acid has several scientific uses:

  1. Medicinal Chemistry: Investigated for potential therapeutic roles, particularly in treating neurological disorders due to its interaction with nicotinic receptors.
  2. Biological Research: Studied for antimicrobial and anticancer properties, contributing to drug discovery efforts.
  3. Organic Synthesis: Used as a building block for synthesizing more complex organic molecules, facilitating advancements in chemical research.

The compound's unique structural features make it a valuable candidate for further exploration in both academic and industrial settings.

Introduction to 6-[(Cyclohexylmethyl)amino]nicotinic Acid in Contemporary Pharmacological Research

Historical Context and Emergence in Medicinal Chemistry

The development of 6-[(cyclohexylmethyl)amino]nicotinic acid exemplifies the strategic integration of heterocyclic chemistry and three-dimensional structural design in modern drug discovery. First cataloged as a specialized building block (Aldrich CPR PH014304), this compound emerged during the early 2000s shift toward sp³-enriched scaffolds in combinatorial chemistry [5]. Its structure combines a nicotinic acid core—a historically significant pharmacophore with roots in niacin (vitamin B₃) therapeutics—with a conformationally constrained N-cyclohexylmethyl moiety. This design leverages the cycloaliphatic group’s capacity to enhance membrane permeability and target selectivity, addressing limitations of flat heteroaromatic systems prevalent in earlier drug candidates [6].

A 2001 patent (WO2002014267A1) marked a pivotal milestone, disclosing cyclohexylamine derivatives incorporating this scaffold as modulators of lipid metabolism and vascular inflammation [8]. The synthetic route typically involves reductive amination between 6-aminonicotinic acid esters and cyclohexanecarboxaldehyde, followed by ester hydrolysis—a methodology enabling rapid diversification (Fig. 1). By 2007, derivatives of this chemotype were systematically explored for histone deacetylase (HDAC) inhibition, demonstrating the scaffold’s versatility beyond metabolic disease applications [3].

Table 1: Key Historical Milestones in the Development of 6-[(Cyclohexylmethyl)amino]nicotinic Acid Derivatives

YearAdvancementSignificance
2001Patent WO2002014267A1 on aminocyclohexane derivatives [8]First medicinal chemistry application targeting hypercholesterolemia/inflammation
2007Discovery of 6-amino nicotinamides as HDAC inhibitors [3]Validated nicotinic acid scaffold for epigenetic modulation
2010sCommercial availability as Sigma-Aldrich building block (PH014304) [5]Enabled broad academic/industrial access for diversification
2020Patent WO2020154420A2 for inflammatory diseases [9]Expanded applications to NF-κB pathway modulation

Significance as a Scaffold in Targeted Drug Design

The structural architecture of 6-[(cyclohexylmethyl)amino]nicotinic acid confers unique advantages for rational drug design:

  • Stereochemical Complexity: The cyclohexyl group introduces pseudorotation dynamics, enabling the scaffold to sample multiple low-energy conformations. This enhances the probability of optimal target engagement—particularly for allosteric binding pockets—while maintaining synthetic tractability due to the absence of chiral centers in the core structure [6].
  • Dual Pharmacophoric Integration: The molecule seamlessly merges a hydrogen bond-accepting nicotinate domain with a lipophilic cyclohexylmethyl group. This balance facilitates targeted tissue penetration while maintaining aqueous solubility (>0.8 logS predicted), addressing a key challenge in CNS and anti-infective drug development [6] [9].
  • Hydrogen Bonding Capability: The pyridine nitrogen (pKb ~2.59) and carboxyl group (pKa ~3.5–4.5) act as complementary hydrogen bond donors/acceptors. This enables precise interactions with catalytic residues of enzymes like HDACs (Fig. 2) [3].

Table 2: Physicochemical Properties of 6-[(Cyclohexylmethyl)amino]nicotinic Acid Scaffold

ParameterValueDrug Design Implication
LogP2.1–2.8Optimal lipophilicity for blood-brain barrier penetration
Polar Surface Area60–65 ŲFavorable for cell membrane permeation
H-Bond Donors1Enables targeted interactions without excessive desolvation penalty
H-Bond Acceptors4Facilitates binding to catalytic sites of oxidoreductases/epigenetic enzymes
Conformational FlexibilityModerate (C-N bond rotation)Adaptability to induced-fit binding pockets

Recent therapeutic applications underscore the scaffold’s versatility:

  • Epigenetic Modulation: 6-Amino nicotinamide derivatives exhibit Class I HDAC selectivity (IC₅₀ = 50–200 nM), crucial for anticancer activity. The cyclohexylmethyl side chain occupies hydrophobic channels in HDAC isoforms, while the carboxylate coordinates catalytic zinc ions [3].
  • Metabolic Disease: Derivatives activate GPR109A receptors (EC₅₀ ~1–5 µM), mimicking niacin’s antilipolytic effects without the prostaglandin-mediated flushing response. The cycloaliphatic moiety mitigates interaction with dermal Langerhans cells responsible for this side effect [7] [8].
  • Neuroinflammation Control: WO2020154420A2 patent claims demonstrate NF-κB pathway inhibition (IL-6 reduction >70% at 10 µM) through disruption of IKKβ kinase signaling. The scaffold’s acid group binds a specific arginine residue (R200) in the kinase’s allosteric pocket [9].
  • Peripheral Neuropathy: Niacin derivatives incorporating this core ameliorate Charcot-Marie-Tooth type 4B1 neuropathy by normalizing Neuregulin-1 signaling and reducing aberrant myelin accumulation, as validated in Mtmr2 knockout models [4].

Fig. 2: Strategic Functionalization Sites for Bioactivity Optimization

Site 1: Aromatic ring substitution (e.g., Cl, F, CF₃)  ↗ Enhances target affinity/metabolic stability  Nicotinate Core  ↘ Site 2: Carboxylate bioisosteres (tetrazole, acyl sulfonamide)  Maintains charge interactions with improved bioavailability  Site 3: Cyclohexyl ring modification (e.g., 4-OH, 3-F)  ↗ Modulates lipophilicity/target selectivity  Cyclohexylmethyl  ↘ Site 4: Amine alkylation (e.g., Me, Et, hydroxyethyl)  Adjusts basicity and conformational flexibility  

The commercial market for nicotinic acid derivatives reflects growing therapeutic adoption. The broader 6-amino-nicotinic acid methyl ester sector is projected to expand from $12 million (2024) to $25 million by 2033 (CAGR 8.5%), driven by HDAC inhibitor development and neurological applications . Asia-Pacific dominates growth (>35% revenue share), reflecting intensified preclinical research on scaffold diversification .

Table 3: Therapeutic Applications and Key Derivatives

Therapeutic AreaDerivative StructureBiological TargetPotency
Epigenetics/Cancer6-[(Cyclohexylmethyl)amino]-N-hydroxy nicotinamideHDAC1/HDAC3IC₅₀ = 62 nM [3]
Dyslipidemia6-[(4-Hydroxycyclohexyl)amino]nicotinic acidGPR109A agonistEC₅₀ = 1.8 µM [8]
NeuroinflammationEthyl 6-[(cyclohexylmethyl)(2-hydroxyethyl)amino]nicotinateNF-κB pathway inhibitorIL-6 ↓78% [9]
Neuromuscular Disorders6-[(Cyclohexylmethyl)amino]-3-pyridinolTACE activatorNrG1 ↓60% [4]

Future scaffold development focuses on multi-target therapeutics: Hybrid molecules integrating this core with pyrrolidine (e.g., WO2020154420A2) demonstrate synergistic effects in inflammatory models by concurrently modulating NF-κB and HDAC pathways [6] [9]. Advances in computational modeling now enable prediction of cyclohexyl ring conformers binding to structurally diverse targets—accelerating rational design of next-generation derivatives with enhanced polypharmacology.

Properties

CAS Number

1096898-79-1

Product Name

6-[(Cyclohexylmethyl)amino]nicotinic acid

IUPAC Name

6-(cyclohexylmethylamino)pyridine-3-carboxylic acid

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,14,15)(H,16,17)

InChI Key

RMFBINNCYCZBAY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CCC(CC1)CNC2=NC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.